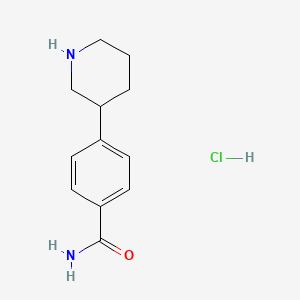

4-(Piperidin-3-yl)benzamide hydrochloride

Description

Contextualization within Benzamide (B126) and Piperidine (B6355638) Chemical Space

The chemical architecture of 4-(Piperidin-3-yl)benzamide (B12284463) hydrochloride situates it at the intersection of two vast and well-explored chemical spaces: benzamides and piperidines.

Benzamide , the simplest amide derivative of benzoic acid, and its analogs are recognized as privileged structures in medicinal chemistry. ontosight.airesearchgate.net The amide group is a key functional group in many biological processes and can form crucial hydrogen bonds with biological targets. researchgate.net Benzamide derivatives have been found to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. ontosight.aiwalshmedicalmedia.com

Piperidine , a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in natural products and synthetic pharmaceuticals. nih.govarizona.edu Its saturated, flexible ring system allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological macromolecules. thieme-connect.comenamine.net The piperidine moiety is a cornerstone in the design of drugs targeting the central nervous system (CNS), as well as agents for various other therapeutic areas. nih.govarizona.edu

The combination of these two moieties in the 4-(Piperidin-3-yl)benzamide structure results in a molecule with a unique set of physicochemical properties and potential biological activities, making it an attractive starting point for chemical and pharmacological exploration.

Significance of the Piperidine-Benzamide Scaffold in Medicinal Chemistry Research

The piperidine-benzamide scaffold is a recurring motif in the design of biologically active compounds. This structural framework offers several advantages for medicinal chemists:

Structural Versatility: The scaffold provides multiple points for chemical modification on both the piperidine and the benzamide rings. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Pharmacophoric Features: The amide linkage can act as a hydrogen bond donor and acceptor, while the piperidine nitrogen can be protonated at physiological pH, enabling ionic interactions. These features are crucial for binding to a variety of biological targets.

Drug-like Properties: Compounds incorporating the piperidine-benzamide scaffold often possess favorable drug-like properties, such as good metabolic stability and oral bioavailability, making them attractive candidates for drug development. enamine.net

The strategic incorporation of this scaffold has led to the discovery of potent inhibitors of various enzymes and modulators of receptors, highlighting its broad therapeutic potential.

Overview of Academic Research Trajectories for the Compound Class

While specific research focused solely on the 4-(Piperidin-3-yl)benzamide isomer is limited in publicly available literature, the broader class of piperidinyl benzamides has been the subject of significant academic and industrial research. These investigations have primarily focused on their potential as therapeutic agents in various disease areas, most notably in oncology and neuroscience.

A prominent research trajectory for this class of compounds has been the development of kinase inhibitors . researchgate.net Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The piperidine-benzamide scaffold has proven to be a versatile template for the design of inhibitors targeting a range of kinases, such as protein kinase B (Akt) and RET kinase. acs.orgnih.gov For instance, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally active inhibitors of Protein Kinase B (Akt). acs.org

Another significant area of investigation is the development of agents targeting other enzymes and receptors. For example, derivatives of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov

It is important to note that much of the detailed structure-activity relationship (SAR) studies have been conducted on the N-(piperidin-4-yl)benzamide isomer. These studies have provided valuable insights into the chemical features required for biological activity. However, a comprehensive understanding of the specific SAR for the 4-(Piperidin-3-yl)benzamide scaffold requires further dedicated research. The distinct substitution pattern of the 3-yl isomer could lead to unique biological profiles and therapeutic opportunities.

Below is a table summarizing the key research areas for the broader piperidine-benzamide class of compounds, which may inform future investigations into 4-(Piperidin-3-yl)benzamide derivatives.

| Research Area | Target Class | Example Scaffold Investigated | Potential Therapeutic Application |

| Oncology | Kinase Inhibitors | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Cancer |

| Oncology | RET Kinase Inhibitors | 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides | Cancer |

| Neuroscience | Choline Transporter (CHT) Inhibitors | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Neurological Disorders |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-3-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCGMYITTLXSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Piperidin 3 Yl Benzamide Hydrochloride and Analogues

Strategies for the Synthesis of 4-(Piperidin-3-yl)benzamide (B12284463) Hydrochloride

The construction of 4-(piperidin-3-yl)benzamide hydrochloride involves a convergent strategy, typically uniting a benzoic acid derivative and a 3-aminopiperidine derivative. The key steps include the formation of the amide bond, the synthesis and functionalization of the piperidine (B6355638) ring, and finally, the formation of the hydrochloride salt.

Amide Bond Formation Techniques for Benzamide (B126) Synthesis

The formation of the benzamide linkage is a cornerstone of this synthesis. This transformation is typically achieved by coupling a carboxylic acid (or its activated derivative) with an amine. A variety of methods are available, ranging from classic reactions to modern catalytic systems designed for efficiency and sustainability. researchgate.net

Common Approaches for Amide Bond Formation:

Acid Halide Method: The reaction of an acyl chloride (e.g., benzoyl chloride) with an amine is a simple and widely used method for synthesizing amides. These reactions are often vigorous and may require cooling and the use of a base to neutralize the HCl byproduct.

Amide Condensation with Coupling Reagents: This is one of the most common laboratory methods for preparing amides due to its mild conditions. A carboxylic acid is activated in situ by a coupling reagent, facilitating nucleophilic attack by the amine. The choice of coupling reagent, base, and solvent can significantly impact reaction yield and purity.

Oxidative Amidation: Newer methods focus on forming the amide bond through oxidative pathways, for instance, from benzylamines or benzyl (B1604629) cyanides, using systems like I2–TBHP (tert-butyl hydroperoxide). researchgate.net

Ester to Amide Conversion: The reaction of an ester with an amine or ammonia (B1221849) can be a convenient route to amides, particularly in the synthesis of cyclic compounds.

Catalytic Methods: To address sustainability, direct catalytic approaches for amide formation from carboxylic acids and amines are being developed. These methods often combine organocatalysis with a substoichiometric amount of an activating agent under mild conditions. researchgate.net Another approach involves the use of heterogeneous catalysts, such as sulfonic acid-functionalized materials, in reactions like the Ritter reaction. researchgate.net

Below is an interactive table summarizing common coupling reagents used in benzamide synthesis.

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCl (EDC), DIC (Diisopropylcarbodiimide) | Widely used, but can form N-acylurea byproducts. EDCl is water-soluble, simplifying purification. |

| Uronium/Guanidinium Salts | HATU, HBTU, HCTU, TBTU | Highly efficient, fast reaction times. Often used in peptide synthesis. |

| Phosphonium Salts | BOP, PyBOP | Effective but can be toxic. |

| Other | CDI (N,N'-Carbonyldiimidazole) | Mild reagent, useful for sensitive substrates. |

Piperidine Ring Functionalization Approaches

The synthesis of the 3-substituted piperidine core is a significant challenge. Strategies generally fall into two categories: construction of the piperidine ring from acyclic precursors or functionalization of a pre-existing piperidine or pyridine (B92270) ring. researchgate.net The latter is often preferred for its efficiency. researchgate.net

Key Functionalization Strategies:

Hydrogenation of Pyridine Derivatives: A prevalent method involves the hydrogenation of a substituted pyridine ring. researchgate.netnih.gov This can be achieved using various transition metal catalysts under conditions that can be harsh (high temperature and pressure), although newer methods aim for milder conditions. nih.gov The substituent is typically installed on the pyridine ring prior to reduction.

Direct C-H Functionalization: This modern approach involves the direct activation and substitution of a C-H bond on the piperidine ring. While functionalization at the C2 position is more common, methods for selective functionalization at the C3 and C4 positions are emerging. nih.gov These reactions can be catalyst-controlled, using rhodium catalysts to direct the site of functionalization. nih.gov For instance, 3-substituted analogues of methylphenidate have been prepared indirectly via cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov

Reductive Heck Reaction: A powerful method for creating 3-aryl piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This process couples aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative (phenyl pyridine-1(2H)-carboxylate) to yield 3-substituted tetrahydropyridines with high enantioselectivity. nih.govorganic-chemistry.org A subsequent reduction step furnishes the desired enantioenriched 3-substituted piperidine. nih.govorganic-chemistry.org

Precursor Derivatization and Hydrochloride Salt Formation

Before the final coupling and salt formation steps, precursor molecules often require derivatization, primarily through the use of protecting groups, to ensure chemoselectivity. The final step involves converting the basic amine product into a more stable and soluble hydrochloride salt.

Precursor Derivatization: The amine on the piperidine ring is typically protected during the synthesis to prevent unwanted side reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be removed under specific conditions (e.g., acidic conditions for Boc) to liberate the free amine for the subsequent amide coupling step. core.ac.uk Similarly, the carboxylic acid group of the benzoyl moiety may be activated, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.

Hydrochloride Salt Formation: The final 4-(piperidin-3-yl)benzamide product is a free base. To improve its stability, solubility, and handling properties, it is converted into a hydrochloride salt. This is a standard acid-base reaction where the basic amine is treated with hydrochloric acid (HCl). youtube.com The lone pair of electrons on the nitrogen atom of the piperidine ring accepts a proton (H+) from HCl, forming a positively charged benzylammonium cation and a chloride anion (Cl-). youtube.com This converts the covalent amine into an ionic salt, which is typically a crystalline solid that is easier to isolate and purify. youtube.comwikipedia.org If the starting amine for a reaction is already in a hydrochloride salt form, an additional equivalent of base (e.g., triethylamine (B128534) or DIPEA) is typically added to the reaction to neutralize the salt and free the amine for the desired reaction. reddit.com

Advanced Synthetic Routes for Benzamide-Piperidine Analogues

The development of advanced synthetic routes is crucial for exploring the chemical space around the benzamide-piperidine scaffold. These methods facilitate the rapid generation of compound libraries and allow for precise control over the three-dimensional arrangement of atoms, which is vital for pharmacological activity.

Divergent Synthesis Strategies for Library Generation

Divergent synthesis enables the creation of a wide range of structurally related compounds from a common intermediate. This approach is highly efficient for generating libraries of analogues for SAR studies.

A key strategy involves creating a versatile, functionalized piperidine core that can be subsequently elaborated with various benzamide partners. For example, a rhodium-catalyzed carbometalation of dihydropyridines can provide access to libraries of enantioenriched 3-piperidines. acs.org This three-step process involves:

Partial reduction of pyridine.

Rh-catalyzed asymmetric carbometalation.

A final reduction to yield the 3-substituted piperidine. acs.org

This method's broad functional group tolerance allows for the introduction of diverse aryl and heteroaryl groups at the 3-position, making it a powerful tool for library generation. acs.org Similarly, a divergent synthesis of 3,5-disubstituted piperidines has been developed using chemoenzymatic methods to create a key diol intermediate, which can then be transformed into various analogues. nih.gov

Stereoselective Synthesis Considerations

The piperidine ring in 4-(piperidin-3-yl)benzamide contains a stereocenter at the C3 position. The stereochemistry at this position can have a profound impact on the biological activity of the molecule. Therefore, developing stereoselective synthetic routes is of paramount importance.

Approaches to Stereocontrol:

Asymmetric Catalysis: This is one of the most elegant and efficient methods for establishing stereocenters. As mentioned, the Rh-catalyzed asymmetric reductive Heck reaction provides excellent enantioselectivity (often up to 99% ee) in the synthesis of 3-substituted piperidines from achiral pyridine precursors. nih.govorganic-chemistry.org This method utilizes chiral ligands, such as Josiphos or Segphos, to control the stereochemical outcome of the reaction. organic-chemistry.org

Chiral Auxiliaries: Stereoselectivity can be achieved by attaching a chiral auxiliary to the substrate. For instance, the stereoselective synthesis of 3-substituted piperidines has been accomplished starting from 2-pyridone by employing an N-galactosyl group as a chiral auxiliary. Nucleophilic addition to the pyridone ring proceeds with high regio- and stereoselectivity, directed by the chiral sugar moiety. researchgate.net

Substrate Control: Existing stereocenters within a molecule can direct the formation of new ones. In intramolecular cyclization reactions, the stereochemistry of the acyclic precursor can determine the stereochemical outcome of the final piperidine product. nih.gov For example, diastereoselective reductive cyclization of amino acetals, prepared via the nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidines. nih.gov

The table below summarizes key stereoselective methods for synthesizing 3-substituted piperidines.

| Method | Catalyst/Reagent | Key Feature | Reference |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst with chiral ligands (e.g., (S)-Segphos) | High enantioselectivity (up to 99% ee) from achiral pyridines and boronic acids. | nih.govorganic-chemistry.org |

| Chiral Auxiliary Approach | N-galactosylpyridinone derivatives | High diastereoselectivity in nucleophilic additions to the pyridine ring. | researchgate.net |

| Intramolecular Cyclization | Substrate-dependent | Stereochemistry of the acyclic precursor controls the product's stereochemistry. | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-(piperidin-3-yl)benzamide hydrochloride, is a critical aspect of sustainable pharmaceutical development. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. The design of synthetic routes for complex molecules like 4-(piperidin-3-yl)benzamide hydrochloride can be significantly improved by adhering to these principles, leading to safer, more efficient, and environmentally benign manufacturing processes.

Catalysis as a Cornerstone of Green Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher selectivity and efficiency, often under milder conditions than stoichiometric reactions. york.ac.uk For the synthesis of the piperidine moiety in 4-(piperidin-3-yl)benzamide, catalytic hydrogenation of pyridine derivatives is a common strategy. nih.gov Modern approaches focus on developing more sustainable catalysts and reaction conditions. For instance, the use of heterogeneous catalysts can simplify product purification and catalyst recycling, thereby reducing waste.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a particularly green approach. rsc.org Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH), are biodegradable, and are derived from renewable resources. rsc.org For the synthesis of the chiral 3-aminopiperidine core, ω-transaminases have been employed for the asymmetric amination of a prochiral piperidone precursor. beilstein-journals.org This biocatalytic method can provide the desired enantiomer in high yield and enantiomeric excess in a single step, significantly simplifying the synthetic route and reducing waste. beilstein-journals.org

The table below summarizes some catalytic approaches applicable to the synthesis of the piperidine ring, highlighting their green chemistry advantages.

Table 1: Catalytic Approaches for Piperidine Synthesis

| Catalytic Method | Catalyst Type | Key Green Chemistry Advantages |

|---|---|---|

| Catalytic Hydrogenation | Heterogeneous (e.g., Pd/C) | Catalyst recyclability, reduced waste from workup. |

| Asymmetric Catalysis | Homogeneous (e.g., Rh-complex) | High enantioselectivity, avoids wasteful chiral resolution. snnu.edu.cn |

| Biocatalysis | Enzymes (e.g., ω-transaminases) | Mild reaction conditions, biodegradable catalyst, high selectivity. beilstein-journals.org |

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. york.ac.uk Synthetic routes with high atom economy are inherently greener as they generate less waste. The ideal synthesis would have 100% atom economy, where all atoms of the reactants are incorporated into the final product. mdpi.com

In the context of 4-(piperidin-3-yl)benzamide hydrochloride synthesis, achieving high atom economy involves carefully selecting reactions that minimize the formation of byproducts. For instance, addition and rearrangement reactions are generally more atom-economical than substitution and elimination reactions.

The formation of the amide bond in the benzamide moiety is a critical step. Traditional methods often involve the use of coupling reagents, which generate significant amounts of waste. nih.gov Greener alternatives are being actively explored, including biocatalytic amide bond formation. rsc.org Enzymes such as lipases and engineered amide synthetases can facilitate the direct amidation of carboxylic acids or esters with amines under mild, aqueous conditions, often without the need for protecting groups. rsc.orgnih.gov This approach significantly improves the atom economy and reduces the use of hazardous reagents.

A chemo-enzymatic strategy, combining a nitrile hydratase with a copper-catalyzed Ullmann-type arylation, has been developed for the synthesis of aromatic amides in water, further showcasing the potential of integrating biocatalysis into synthetic routes to minimize waste. nih.gov

Safer Solvents and Reaction Conditions

Solvents account for a significant portion of the waste generated in pharmaceutical manufacturing. jk-sci.com Therefore, the selection of greener solvents is a crucial aspect of designing sustainable synthetic routes. Many traditional organic solvents are volatile, flammable, and toxic. jk-sci.com Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or bio-derived solvents.

Several pharmaceutical companies have developed solvent selection guides to aid chemists in choosing more sustainable options. york.ac.ukubc.carsc.org These guides typically rank solvents based on their safety, health, and environmental impact. For the synthesis of 4-(piperidin-3-yl)benzamide hydrochloride and its intermediates, replacing hazardous solvents like dichloromethane, DMF, or NMP with greener alternatives like 2-MeTHF, ethanol, or even water, where feasible, can significantly reduce the environmental footprint of the process.

The table below, adapted from a general solvent selection guide, illustrates the classification of common solvents.

Table 2: Green Solvent Selection Guide (Illustrative Examples)

| Classification | Solvents | Rationale |

|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate | Low toxicity, biodegradable, readily available. rsc.org |

| Problematic | Toluene, Acetonitrile, Tetrahydrofuran (THF) | Moderate toxicity and environmental impact; substitution is advisable. rsc.org |

| Hazardous | Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High toxicity, environmental persistence; to be avoided. rsc.org |

Furthermore, designing reactions to proceed at ambient temperature and pressure reduces energy consumption, another key principle of green chemistry. The use of highly active catalysts, including enzymes, can often enable reactions to be run under milder and more energy-efficient conditions.

Structure Activity Relationship Sar Studies and Rational Molecular Design of Benzamide Piperidine Derivatives

Elucidation of Key Pharmacophore Features

A pharmacophore model is an essential tool in drug design, representing the key steric and electronic features necessary for a molecule to interact with a specific biological target. For benzamide-piperidine derivatives, particularly in the context of their activity as enzyme inhibitors such as poly(ADP-ribose) polymerase (PARP), a well-defined pharmacophore has been established. nih.gov

The fundamental components of this pharmacophore include:

A Hydrogen Bond Donor-Acceptor System: The benzamide (B126) moiety is a critical component, with the amide NH group acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions are crucial for anchoring the molecule in the active site of target enzymes. For instance, in PARP-1, the amide group forms key hydrogen bonds with the backbone of Gly-863 and Ser-904 residues. nih.gov

An Aromatic Ring System: The phenyl ring of the benzamide group is involved in π-π stacking interactions with aromatic amino acid residues, such as Tyr-907 in the PARP-1 active site, further stabilizing the ligand-protein complex. nih.gov

A Basic Nitrogen Atom: The piperidine (B6355638) ring contains a basic nitrogen atom that, when protonated, can engage in ionic interactions or hydrogen bonding with acidic residues in the target's binding pocket. This feature is particularly important for enhancing binding affinity and modulating physicochemical properties like solubility.

Positional and Substituent Effects on Biological Activity and Binding Affinity

Systematic modifications of the benzamide-piperidine scaffold have provided valuable insights into the SAR of this class of compounds. The nature, position, and stereochemistry of various substituents can have a profound impact on their biological activity and binding affinity.

Benzamide Moiety Modifications and Their Impact

Modifications to the benzamide portion of the molecule have been explored to optimize interactions with the target protein. While specific SAR data for substitutions on the benzamide ring of 4-(piperidin-3-yl)benzamide (B12284463) is not extensively documented in publicly available literature, general principles can be drawn from related series. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the amide functionality was found to be a key determinant of activity. nih.gov The replacement of the benzamide with other aromatic or heteroaromatic amides can significantly alter potency. Benzylic heteroaromatic amides were found to be among the most potent in this particular series. nih.gov

The electronic properties of the benzamide ring can also be tuned. In the development of hemozoin-inhibiting benzamides, derivatives with an electron-deficient aromatic ring demonstrated improved activity, which was attributed to enhanced π-π interactions.

Piperidine Ring Substitutions and Configuration

The piperidine ring offers multiple avenues for modification, including substitution on the nitrogen atom and on the carbon atoms of the ring, as well as stereochemical considerations.

The position of the benzamide group on the piperidine ring is a critical determinant of activity. While much research has focused on 4-substituted piperidines, the 3-substituted regioisomer, as in 4-(piperidin-3-yl)benzamide, presents a distinct vector for the benzamide moiety. In the development of the PARP inhibitor Niraparib (MK-4827), which features a 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide scaffold, the (S)-configuration of the piperidin-3-yl group was found to be crucial for optimal activity. mdpi.com This highlights the importance of stereochemistry in ensuring the correct orientation of the substituent for effective binding.

N-alkylation of the piperidine ring is a common strategy to modulate potency and pharmacokinetic properties. In a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide PARP inhibitors, the N-propyl group was found to be optimal for activity. researchgate.net

Below is a table illustrating the impact of N-substitution on the piperidine ring in a series of imidazo[4,5-c]pyridine-7-carboxamide based PARP-1 inhibitors, which share a similar piperidinyl-carboxamide pharmacophore.

| Compound | R Group (Piperidine N-substituent) | PARP-1 IC₅₀ (nM) |

| 11a | n-Propyl | 8.6 ± 0.6 |

| 11b | Ethyl | 14.7 ± 1.1 |

| 11c | Isopropyl | 35.8 ± 3.2 |

| 11d | n-Butyl | 11.2 ± 0.9 |

| 11e | Cyclopropylmethyl | 9.8 ± 0.7 |

Data from a study on 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide derivatives as PARP-1 inhibitors. nih.gov

Linker Region Structural Variations and Their Significance

In the core structure of 4-(piperidin-3-yl)benzamide, the benzamide and piperidine rings are directly connected. Therefore, the "linker region" can be considered the amide bond itself. Modifications to this linker, such as inserting spacers or altering its rigidity, can significantly impact the conformational flexibility of the molecule and its ability to adopt the optimal binding pose. In a series of benzodioxane-benzamide FtsZ inhibitors, lengthening a methylenoxy linker to an ethylenoxy linker resulted in a strong increase in antimicrobial activity. nih.gov While not directly applicable to 4-(piperidin-3-yl)benzamide, this illustrates the principle that even subtle changes in the connection between key pharmacophoric elements can have a profound effect on biological activity.

Rational Design Principles for Optimized Derivatives

The rational design of optimized benzamide-piperidine derivatives leverages the SAR data to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of more effective ligands. For instance, the development of potent renin inhibitors based on an N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold was guided by the crystal structure of the target enzyme, allowing for the optimization of interactions within the S1/S3 binding pockets. nih.gov

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a widely used tactic in lead optimization. researchgate.net This approach can be used to improve potency, selectivity, and metabolic stability, or to circumvent intellectual property hurdles.

In the context of benzamide-piperidine derivatives, several bioisosteric replacements can be envisioned:

Benzamide Moiety: The amide bond can be replaced by other groups that can mimic its hydrogen bonding capabilities and geometry, such as a triazole. researchgate.net However, in many cases, the amide is crucial for activity, and its replacement with groups like esters or sulfonamides can lead to a loss of potency. researchgate.net

Piperidine Ring: The piperidine ring can be replaced by other cyclic amines or bicyclic structures to alter lipophilicity and metabolic stability. For example, 2-azaspiro[3.3]heptane has been proposed as a bioisostere for piperidine.

The following table provides examples of bioisosteric replacements for the amide group in a series of ortho-substituted benzamides and their effect on nematicidal activity against C. elegans.

| Original Group | Bioisosteric Replacement | Retained Activity |

| Amide (-CONH-) | Thioamide (-CSNH-) | Yes |

| Amide (-CONH-) | Selenoamide (-CSeNH-) | Yes |

| Amide (-CONH-) | Ester (-COO-) | No |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | No |

Data from a study on bioisosteric replacements in ortho-substituted benzamides. researchgate.net

Molecular Interaction and Target Engagement Research in Vitro and in Silico

Receptor Binding and Ligand Affinity Studies

Enzyme Inhibition and Activation Mechanisms

The 4-(piperidin-3-yl)benzamide (B12284463) scaffold is a recurring motif in the design of inhibitors for several key enzyme families. The piperidine (B6355638) ring and benzamide (B126) group provide a versatile framework for establishing critical interactions with enzyme active sites.

Derivatives containing the piperidine-benzamide core have been identified as potent inhibitors of Protein Kinase B (Akt), a serine/threonine kinase central to cellular processes like proliferation, survival, and metabolism. nih.govnih.gov The PI3K-Akt signaling pathway is frequently hyperactivated in various cancers, making Akt a prime target for therapeutic development. nih.govtbzmed.ac.ir

Research into a series of inhibitors featuring a piperidin-4-yl side chain demonstrated potent, ATP-competitive inhibition of Akt. acs.org These compounds bind to the hinge region of the kinase, a common mechanism for ATP-competitive inhibitors. nih.gov For instance, the compound CCT128930, which contains a 4-aminopiperidine (B84694) core linked to a pyrrolopyrimidine, was developed as a potent inhibitor of Aktβ. acs.org Further optimization of this series led to the identification of N-carboxamide derivatives with nanomolar potency and significant selectivity (up to 150-fold) for Akt over the closely related kinase PKA. acs.org One notable pan-Akt inhibitor, compound 10h from a separate study, showed high potency against Akt1 with an IC50 value of 24.3 nM. nih.gov

| Compound Series/Example | Target | Inhibitory Concentration (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Compound 10h | Akt1 | 24.3 nM | Pan-Akt inhibitor | nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt | Nanomolar range | ATP-competitive | acs.org |

| AI-1 | Akt | 18 nM | Not specified | nih.gov |

| AI-2 | Akt | 20 nM | Not specified | nih.gov |

The piperidine-benzamide structure is also integral to the modulation of hydrolase enzymes, which are critical for terminating signaling pathways involving lipids and neurotransmitters.

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govresearchgate.net Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory conditions. nih.govmdpi.com A class of benzylpiperidine-based compounds has been identified as potent and reversible inhibitors of MAGL. nih.govresearchgate.net These inhibitors have shown promise in preclinical models, demonstrating the therapeutic potential of targeting MAGL. nih.gov The development of reversible piperidine-based MAGL inhibitors is considered advantageous for a better safety profile compared to irreversible inhibitors. mdpi.com

Acetylcholinesterase (AChE): AChE inhibitors are a cornerstone of treatment for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine. nih.gov The benzamide group can mimic the aromatic character of the indanone ring in the established AChE inhibitor donepezil, while the piperidine ring is also a key feature of donepezil's structure. nih.gov Studies on N-(2-(piperidin-1-yl)ethyl)benzamide and 1-benzyl piperidin-4-yl amide derivatives have shown their potential as AChE inhibitors. nih.govkoreascience.kr Kinetic studies of some hybrid molecules indicated a mixed-type inhibition for AChE. koreascience.kr

In Vitro Cellular Pharmacology and Pathway Analysis

Functional Assays of Target Modulation

The efficacy of piperidine-benzamide derivatives as enzyme inhibitors is confirmed in cellular systems through functional assays that measure the modulation of the intended target and its downstream signaling pathways. For Akt inhibitors, a key functional assay involves Western blot analysis to assess the phosphorylation status of Akt itself and its substrates, such as Glycogen Synthase Kinase 3 (GSK3). nih.gov Effective inhibition is demonstrated by a reduction in the phosphorylation of these downstream proteins, confirming that the compound engages its target within the cellular environment. nih.govacs.org Similarly, for MAGL inhibitors, functional assays may involve measuring the accumulation of 2-AG in brain homogenates. mdpi.com

Cell-Based Assays for Specific Biological Processes (e.g., Cell Cycle Progression, Proliferation)

The cellular consequences of enzyme inhibition by piperidine-benzamide derivatives are often investigated through assays measuring cell proliferation and cell cycle progression.

Proliferation: The anti-proliferative effects of these compounds are commonly evaluated using the MTT assay in various cancer cell lines. researchgate.net For example, a series of N-(piperidine-4-yl)benzamide derivatives demonstrated potent antitumor activity against the HepG2 liver cancer cell line, with one compound showing an IC50 value of 0.25 μM. nih.gov Another study found that Akt inhibitors with a piperidin-4-yl side chain exhibited a potent anti-proliferative effect on PC-3 prostate cancer cells, with the lead compound having an IC50 of 3.7 μM. nih.gov

| Compound Series/Example | Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 47 (N-(piperidine-4-yl)benzamide derivative) | HepG2 (Liver Cancer) | Anti-proliferative | 0.25 μM | nih.gov |

| Compound 10h (Akt inhibitor) | PC-3 (Prostate Cancer) | Anti-proliferative | 3.7 μM | nih.gov |

| Compound 10b (Benzamide derivative) | HepG2 (Liver Cancer) | Inhibitory | 0.12 μM | nih.gov |

| Compound 10j (Benzamide derivative) | HepG2 (Liver Cancer) | Inhibitory | 0.13 μM | nih.gov |

Cell Cycle Progression: Flow cytometry is a standard method used to determine the effect of these compounds on the cell cycle. Studies have shown that certain N-(piperidine-4-yl)benzamide derivatives can induce cell cycle arrest in cancer cells. nih.gov For instance, a lead compound was found to arrest the cell cycle in HepG2 cells, an effect correlated with changes in the expression of key cell cycle regulatory proteins. nih.gov Similarly, piperazine-based benzamide derivatives have also been shown to induce cell cycle arrest in glioblastoma cell lines. nih.gov

Molecular Mechanism Elucidation in Cellular Systems

Detailed molecular studies have begun to unravel the specific pathways through which these compounds exert their cellular effects. Western blot analyses have been instrumental in this elucidation.

One study on N-(piperidine-4-yl)benzamide derivatives demonstrated that the observed cell cycle arrest was mediated by a p53/p21-dependent pathway. nih.gov The lead compound enhanced the expression of the tumor suppressor proteins p53 and p21, and also influenced the phosphorylation status of the Retinoblastoma protein (Rb). nih.gov Furthermore, it inhibited the expression of cyclin B1. nih.gov Other research has shown that different benzamide derivatives can activate the Hypoxia-Inducible Factor 1α (HIF-1α) pathway, leading to the induction of its downstream target p21 and the upregulation of cleaved caspase-3, ultimately promoting apoptosis. nih.gov This body of work indicates that the piperidine-benzamide scaffold can be modified to influence multiple critical signaling pathways involved in cancer cell survival and proliferation.

Computational Chemistry Approaches to Molecular Interactions

Computational studies are fundamental to understanding the therapeutic potential of chemical compounds. They encompass a variety of techniques used to model and predict the behavior of molecules, offering a window into the sub-microscopic world of drug-target interactions.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the binding mode and affinity of a ligand to a protein's active site. The process involves placing the ligand in various conformations within the binding site and calculating a "docking score" to estimate the strength of the interaction. Key interactions often identified include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For 4-(Piperidin-3-yl)benzamide hydrochloride, no specific molecular docking studies detailing its interaction with any protein target have been published.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of every atom in the system over time, offering insights into the conformational changes of both the ligand and the protein upon binding. This method is vital for assessing the stability of the predicted binding pose from docking. The stability of the complex over the simulation time, typically measured in nanoseconds, can confirm a strong and lasting interaction. No MD simulation studies have been reported for 4-(Piperidin-3-yl)benzamide hydrochloride to analyze its conformational behavior or the stability of its binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, a mathematical model is built to predict the activity of new, untested compounds. These models use molecular descriptors—numerical values that characterize properties of the molecule—to build the correlation. There are no available QSAR models or studies involving 4-(Piperidin-3-yl)benzamide hydrochloride that would allow for the prediction of its biological activity based on its structure.

In Silico Drug Design and Virtual Screening Methodologies

In silico drug design utilizes computational methods to identify and optimize potential drug candidates. A key component of this is virtual screening, where large libraries of chemical compounds are computationally evaluated for their potential to bind to a drug target. This process filters vast numbers of molecules to select a smaller, more manageable set for further experimental testing. Both ligand-based and structure-based virtual screening approaches are common. There is no information available to indicate that 4-(Piperidin-3-yl)benzamide hydrochloride has been identified through a virtual screening campaign or used as a scaffold in subsequent in silico drug design efforts.

Advanced Research Methodologies and Analytical Techniques for Benzamide Piperidine Compounds

Spectroscopic and Spectrometric Analysis for Structural Elucidation

The precise determination of the chemical structure of benzamide-piperidine compounds is fundamental to understanding their function. Spectroscopic and spectrometric techniques are indispensable tools for this purpose, providing detailed information about the molecular framework and connectivity of atoms. jchps.comslideshare.net

Key techniques employed for the structural elucidation of these compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are powerful methods for mapping the carbon-hydrogen framework of a molecule. benthamdirect.comnih.gov In the 1H NMR spectrum of a typical piperidine (B6355638) derivative, signals corresponding to the hydrogen atoms on the piperidine ring often appear in the aliphatic region, while aromatic protons from the benzamide (B126) moiety resonate in the downfield region. nih.gov For instance, in the analysis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, signals for the piperidine ring hydrogens were observed between 1.47 and 1.94 ppm, whereas aromatic hydrogens appeared between 6.77 and 7.27 ppm. nih.gov Similarly, the 13C NMR spectrum provides distinct signals for each unique carbon atom, with aromatic carbons appearing at higher chemical shifts than aliphatic carbons. nih.govmdpi.com

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of a molecule, providing its molecular weight. jchps.com High-resolution mass spectrometry (HRMS) can yield the exact molecular formula, which is a critical piece of data for confirming the identity of a newly synthesized compound. mdpi.comnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within a molecule. nih.gov For a benzamide-piperidine compound, characteristic absorption bands would be expected for the N-H and C=O bonds of the amide group, as well as C-H bonds of the aromatic and piperidine rings.

The combined data from these techniques allows researchers to piece together the complete and unambiguous structure of compounds like 4-(Piperidin-3-yl)benzamide (B12284463) hydrochloride.

Table 1: Spectroscopic Data for Benzamide-Piperidine Analogs

| Technique | Key Observables | Typical Chemical Shift/Frequency Ranges | Reference |

|---|---|---|---|

| 1H NMR | Aromatic Protons | 6.5-8.5 ppm | nih.gov |

| Piperidine Ring Protons | 1.4-3.5 ppm | nih.gov | |

| Amide N-H Proton | 7.5-8.5 ppm (can be broader) | cyberleninka.ru | |

| 13C NMR | Aromatic Carbons | 120-150 ppm | nih.gov |

| Piperidine Ring Carbons | 20-60 ppm | nih.gov | |

| Carbonyl Carbon (C=O) | 160-180 ppm | mdpi.com | |

| IR Spectroscopy | N-H Stretch (Amide) | 3200-3500 cm-1 | nih.gov |

| C=O Stretch (Amide) | 1630-1680 cm-1 | nih.gov | |

| C-H Stretch (Aromatic) | 3000-3100 cm-1 | nih.gov | |

| C-H Stretch (Aliphatic) | 2850-3000 cm-1 | nih.gov | |

| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to the molecular weight of the compound | jchps.com |

Chromatographic Techniques for Compound Characterization and Purity Assessment

Ensuring the purity of a chemical compound is paramount for accurate biological testing. Chromatographic techniques are the gold standard for separating a compound from impurities and for quantifying its purity. bg.ac.rsrroij.com

Commonly used chromatographic methods include:

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov This method can effectively separate the target compound from starting materials, byproducts, and degradation products. tandfonline.com The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. mdpi.com

Gas Chromatography (GC) : For volatile and thermally stable compounds, GC can be an effective method for purity assessment. rroij.com The compound is vaporized and passed through a column, with separation based on boiling point and interactions with the stationary phase.

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique often used to monitor the progress of a chemical reaction and for preliminary purity checks. nih.gov It can help in identifying the presence of impurities, although it is generally less quantitative than HPLC.

These methods are essential for quality control and to ensure that the biological data obtained is attributable to the compound of interest and not to any contaminants.

Table 2: Common Chromatographic Conditions for Piperidine Compound Analysis

| Parameter | HPLC/RP-HPLC | Gas Chromatography (GC) |

|---|---|---|

| Stationary Phase | C8 or C18 silica (B1680970) gel | Capillary columns (e.g., Carbowax) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures, often with additives like phosphoric acid | Inert gases like Nitrogen or Helium |

| Detector | UV-Vis Diode Array Detector (DAD), Charged Aerosol Detector (CAD), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Application | Quantitative purity determination, impurity profiling, stability studies | Analysis of volatile impurities and residual solvents |

| Reference | nih.govnih.govtandfonline.comresearchgate.net | rroij.com |

Radioligand Binding Assays for Receptor Affinity Characterization

To understand the pharmacological potential of a compound like 4-(Piperidin-3-yl)benzamide hydrochloride, it is crucial to determine its affinity for specific biological targets, such as G protein-coupled receptors (GPCRs). nih.gov Radioligand binding assays are a fundamental tool for this purpose, providing a quantitative measure of how strongly a compound binds to a receptor. nih.goveurofinsdiscovery.com

The principle of a radioligand binding assay involves:

Incubation : A preparation of cells or membranes containing the receptor of interest is incubated with a radiolabeled ligand (a molecule known to bind to the receptor with high affinity).

Competition : The assay is performed in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor.

Separation and Detection : After incubation, the receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.

Data Analysis : The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. nih.gov

These assays are critical for identifying the primary targets of a compound and for understanding its selectivity profile across different receptors. nih.govnih.gov For example, studies on various piperidine derivatives have used radioligand binding assays to determine their affinity for sigma-1 and sigma-2 receptors. nih.govnih.govrsc.org

Table 3: Key Parameters in Radioligand Binding Assays

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | Characterizes the affinity of the radioligand for the receptor. | nih.gov |

| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the preparation. | Indicates the density of the target receptor in the tissue or cell preparation. | nih.gov |

| IC50 (Inhibitory Concentration 50%) | The concentration of the test compound that displaces 50% of the specific binding of the radioligand. | A measure of the compound's potency in inhibiting radioligand binding. | nih.gov |

| Ki (Inhibitory Constant) | The inhibition constant for the test compound, calculated from the IC50 value. | Represents the affinity of the test compound for the receptor, independent of the radioligand used. | nih.govnih.gov |

In Silico Prediction of Physicochemical and ADME Properties for Research Prioritization

In the early stages of drug discovery, it is not feasible to synthesize and test every conceivable compound. In silico (computer-based) methods are therefore used to predict the properties of molecules before they are synthesized, helping to prioritize the most promising candidates. mdpi.comresearchgate.netbohrium.com

For benzamide-piperidine compounds, in silico tools can predict a range of important properties:

Physicochemical Properties : These include parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov These properties are crucial determinants of a drug's behavior in the body.

ADME Properties : This acronym stands for Absorption, Distribution, Metabolism, and Excretion. In silico models can predict how a compound is likely to be absorbed (e.g., from the gastrointestinal tract), distributed throughout the body, metabolized by enzymes (such as cytochrome P450s), and excreted. researchgate.net

Drug-Likeness : Based on the physicochemical properties, computational models can assess whether a compound has "drug-like" characteristics, meaning it is more likely to be a successful drug. Rules such as Lipinski's Rule of Five are often used for this purpose. researchgate.net

These predictive models allow researchers to focus their synthetic efforts on compounds with the highest probability of having favorable pharmacokinetic profiles, thereby saving time and resources. nih.gov

Table 4: Commonly Predicted In Silico Properties and Their Significance

| Property | Description | Significance in Drug Discovery | Reference |

|---|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the compound. | Influences absorption and distribution; typically <500 g/mol for oral drugs. | nih.gov |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects absorption, distribution, and metabolism. | bohrium.com |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms in a molecule. | Correlates with intestinal absorption and blood-brain barrier penetration. | researchgate.net |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Influences solubility and membrane permeability. | nih.gov |

| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | Influences solubility and membrane permeability. | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Prediction of whether a compound can cross the BBB. | Crucial for drugs targeting the central nervous system (CNS). | researchgate.net |

| CYP450 Inhibition | Prediction of whether a compound inhibits cytochrome P450 enzymes. | Important for assessing potential drug-drug interactions. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Piperidin-3-yl)benzamide hydrochloride, and how is purity validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using piperidine derivatives and benzoyl chloride precursors under controlled pH and temperature. For example, similar piperidine-based benzamides are synthesized using isatoic anhydride or benzoic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) . Purity verification typically involves HPLC (high-performance liquid chromatography) with UV detection, complemented by -NMR to confirm structural integrity. Residual solvents and byproducts are quantified using GC-MS .

Q. What are the critical physical and chemical properties (e.g., solubility, stability) of 4-(Piperidin-3-yl)benzamide hydrochloride under laboratory conditions?

- Methodological Answer : Key properties include:

- Solubility : Soluble in polar solvents like DMSO (34 mg/mL) and water (<1 mg/mL), with pH-dependent solubility due to the hydrochloride salt .

- Stability : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Thermal stability tests (TGA/DSC) indicate decomposition above 200°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities for 4-(Piperidin-3-yl)benzamide derivatives?

- Methodological Answer : Contradictions in receptor affinity data (e.g., dopamine D2 vs. serotonin 5-HT1a) often arise from assay conditions (e.g., radioligand choice, cell line variability). To address this:

- Use standardized competitive binding assays with -spiperone for D2 and -8-OH-DPAT for 5-HT1a receptors.

- Validate results across multiple models (e.g., transfected HEK293 cells vs. native neuronal membranes) .

- Apply computational docking studies to predict binding conformations, correlating with in vitro IC values .

Q. What experimental designs are optimal for evaluating the metabolic stability and pharmacokinetics of this compound in preclinical models?

- Methodological Answer :

- In vitro : Use liver microsomes (human/rodent) to assess CYP450-mediated metabolism. Monitor parent compound depletion via LC-MS/MS .

- In vivo : Administer orally (10 mg/kg) to Sprague-Dawley rats, with serial plasma sampling over 24 hours. Calculate AUC (area under the curve) and half-life using non-compartmental analysis .

- Address interspecies variability by cross-referencing metabolite profiles with human hepatocyte data .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of 4-(Piperidin-3-yl)benzamide derivatives for neuropsychiatric targets?

- Methodological Answer :

- Synthesize analogs with substituents at the benzamide (e.g., methoxy, nitro) or piperidine (e.g., methyl, sulfonyl) moieties.

- Test analogs in parallel for D2/5-HT2 antagonism and 5-HT1a agonism using functional assays (e.g., cAMP accumulation for 5-HT1a) .

- Prioritize compounds with >100-fold selectivity (e.g., anthranilamide derivatives) to minimize off-target effects .

Safety and Compliance

Q. What are the recommended safety protocols for handling 4-(Piperidin-3-yl)benzamide hydrochloride in acute toxicity studies?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood. For acute oral toxicity (OECD 423), administer doses up to 300 mg/kg in rodents, monitoring for neurobehavioral changes (e.g., ataxia, respiratory distress).

- Emergency measures: For skin contact, wash with 10% polyethylene glycol; for inhalation, move to fresh air and administer oxygen .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.